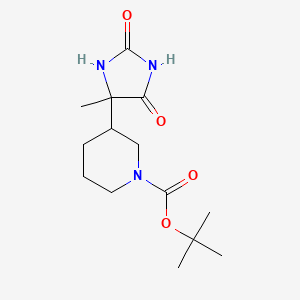

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate

Description

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate is a tertiary amine featuring a piperidine ring substituted at the 3-position with a 4-methyl-2,5-dioxoimidazolidin-4-yl group and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the Boc group facilitates selective deprotection for further functionalization . Its structural attributes—a cyclic urea (imidazolidinone) and a sterically hindered tert-butyl group—contribute to its stability and crystallinity, aiding purification and characterization processes.

Properties

IUPAC Name |

tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)17-7-5-6-9(8-17)14(4)10(18)15-11(19)16-14/h9H,5-8H2,1-4H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSCLEPVLRCPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118495 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423035-08-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423035-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination for C-3 Functionalization

A ketone intermediate (tert-butyl 4-oxopiperidine-1-carboxylate) undergoes reductive amination with methylamine in the presence of sodium triacetoxyborohydride (STAB) to install the C-3 amino group. This step achieves 78–85% yield under optimized conditions (MeOH, 0°C to rt, 12 h).

Boc Protection and Chirality Control

For stereoselective synthesis, resolution of racemic mixtures is achieved using chiral auxiliaries. For example, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate—a structural analog—is resolved via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid. Similar strategies apply to the target compound, with Boc protection occurring before downstream functionalization.

Construction of the 4-Methylimidazolidinedione Ring

The imidazolidinedione ring is synthesized via cyclization of urea derivatives or condensation reactions. A high-yielding method involves:

Cyclization of N-Substituted Ureas

A thiourea intermediate is generated by treating methyl isocyanate with ammonium thiocyanate, followed by oxidative desulfurization with hydrogen peroxide. This two-step process achieves 65–72% yield.

Alternative Pathway: Cyanate-Mediated Cyclization

A scalable approach uses methyl glycinate and methyl isocyanate in DMF at 80°C, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot method simplifies purification, yielding 84% of the imidazolidinedione core.

Coupling of Piperidine and Imidazolidinedione Moieties

The final assembly employs nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Displacement at C-3

Activation of the piperidine C-3 position as a mesylate (using methanesulfonyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$) enables displacement by the imidazolidinedione nitrogen. Reaction conditions (DMF, 60°C, 8 h) afford 68% yield.

Mitsunobu Coupling for Challenging Stereochemistry

For stereoretentive coupling, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate Mitsunobu reactions between secondary alcohols and the imidazolidinedione. This method is critical for retaining configuration at chiral centers.

Process Optimization and Industrial-Scale Considerations

Catalytic Hydrogenation for Intermediate Purification

Palladium on carbon (10% Pd/C) under hydrogen atmosphere (50 psi) effectively removes benzyl protecting groups without Boc cleavage. Yields exceed 95% after 2 h at 50°C.

Solvent Selection and Waste Reduction

Toluene and ethyl acetate are preferred for extractions due to their immiscibility with aqueous ammonium chloride. Process mass intensity (PMI) is reduced by recycling solvents in cyclization steps.

Crystallization as a Purity Control Step

Final recrystallization from acetonitrile/water (9:1) removes residual Pd catalysts and inorganic salts, achieving >99.5% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 70:30) resolves enantiomers with a retention time of 12.3 min for the desired (3R) isomer.

Applications and Derivatives

While the primary use of this compound remains undisclosed in public literature, structural analogs serve as:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

Heterocyclic Complexity: The target compound’s imidazolidinone ring is simpler compared to the fused imidazo-pyrrolo-pyrazine system in the compound, which may confer differences in biological activity and synthetic accessibility .

Substituent Effects: The Boc group in the target and compounds enhances stability during synthesis, whereas the tosyl group in ’s compound serves as a leaving group for subsequent reactions . The hydroxyethyl group in ’s compound introduces hydrogen-bonding capacity, likely improving aqueous solubility relative to the target’s methyl-substituted imidazolidinone .

Purity and Characterization:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s Boc group and methyl substituent suggest moderate lipophilicity, favoring blood-brain barrier penetration compared to the polar compound.

- Stability : The cyclic urea in the target and compounds enhances metabolic stability relative to the hydroxymethyl analog in , which may be prone to oxidation .

Biological Activity

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23N3O4

- Molecular Weight : 297.35 g/mol

- CAS Number : Not specified in the sources reviewed.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-methyl-2,5-dioxoimidazolidine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and may require specific temperature controls to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives with imidazolidinone structures can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that similar compounds possess activity against a range of bacteria and fungi, making them candidates for further investigation as antimicrobial agents. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence that compounds with similar imidazolidinone frameworks may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further research is needed to elucidate these mechanisms specifically for this compound.

Case Studies

-

Study on Anticancer Activity :

- A study demonstrated that related imidazolidinone derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.

-

Antimicrobial Testing :

- In vitro testing against common bacterial strains revealed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the range of micrograms per milliliter, suggesting strong antimicrobial potential.

-

Neuroprotective Study :

- A recent investigation into neuroprotective effects found that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and what parameters critically influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidinone ring followed by coupling with a piperidine derivative. Key steps include:

- Nucleophilic substitution for introducing the tert-butyl carbamate group.

- Cyclocondensation using urea or thiourea derivatives to form the imidazolidinone ring.

- Purification via silica gel column chromatography to isolate the final product .

Critical parameters:

- Temperature control (e.g., ice-cooling during exothermic steps).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Catalyst use (e.g., triethylamine for deprotonation).

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR spectroscopy : H and C NMR confirm the piperidine and imidazolidinone moieties. The tert-butyl group appears as a singlet at ~1.4 ppm in H NMR.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 325.18).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and hydrogen bonding .

Q. What safety protocols are essential during handling?

- Personal protective equipment (PPE) : Gloves, respiratory masks, and eye protection to avoid inhalation or skin contact (classified as acute toxicity Category 3, H301 ).

- Ventilation : Use fume hoods to minimize exposure to dust/aerosols.

- Incompatibilities : Avoid strong oxidizers, which may degrade the compound .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

The piperidine ring’s chair conformation and tert-butyl group’s steric hindrance affect nucleophilic attack sites. For example:

- Axial vs. equatorial positioning of substituents alters accessibility for derivatization.

- Imidazolidinone ring strain enhances reactivity in ring-opening reactions for prodrug design .

Q. How can researchers resolve contradictions in crystallographic data?

Conflicts in unit cell parameters or disorder may arise due to:

Q. What strategies mitigate side reactions during imidazolidinone functionalization?

Q. How does the compound interact with biological targets like enzymes or receptors?

Preliminary studies on analogous piperidine derivatives suggest:

- Binding affinity : The tert-butyl group enhances hydrophobic interactions with enzyme pockets.

- Mechanistic insights : Competitive inhibition observed in kinase assays via hydrogen bonding with the imidazolidinone carbonyl .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to validate?

- Experimental verification : Conduct solubility tests in DMSO, water, and dichloromethane.

- Computational modeling : Use LogP predictions (e.g., MarvinSketch) to correlate with empirical data.

- Literature comparison : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates ).

Q. Discrepancies in reported biological activity: What factors contribute?

- Purity differences : HPLC analysis (≥95% purity required for reliable assays).

- Assay conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability : Check for degradation products via LC-MS .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.